molecular formula C5H4F2N2O B159415 6-(difluoromethyl)pyrimidin-4(3H)-one CAS No. 126538-89-4

6-(difluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B159415
CAS No.: 126538-89-4
M. Wt: 146.09 g/mol
InChI Key: CRXWFHCGXRAVCL-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 6-position and a keto group at the 4-position

Scientific Research Applications

6-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

Target of Action

It’s known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, are used in the development of pesticides .

Mode of Action

Pyrimidin-4-amine derivatives are known to exhibit excellent bioactivity , suggesting that they interact effectively with their targets

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as difluoromethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that 6-(Difluoromethyl)pyrimidin-4(3H)-one may have favorable pharmacokinetic properties.

Result of Action

It’s known that pyrimidin-4-amine derivatives exhibit excellent bioactivity , suggesting that they may have significant molecular and cellular effects.

Action Environment

It’s known that the unrestricted use of existing insecticides can lead to serious pesticide resistance and interaction , suggesting that environmental factors such as the presence of other pesticides could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)pyrimidin-4(3H)-one typically involves the introduction of the difluoromethyl group onto a pyrimidine ring. One common method is the reaction of a suitable pyrimidine precursor with a difluoromethylating agent under controlled conditions. For example, the reaction of 4-chloropyrimidine with difluoromethyl lithium or difluoromethyl bromide in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidin-4-amine: Another pyrimidine derivative with different substituents.

    Difluoromethylpyridine: A compound with a similar difluoromethyl group but a different ring structure.

    Trifluoromethylpyrimidine: A related compound with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

6-(difluoromethyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h1-2,5H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXWFHCGXRAVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600907
Record name 6-(Difluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126538-89-4
Record name 6-(Difluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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